N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-15-3-2-4-16-17(15)20-19(28-16)21-18(23)13-5-7-14(8-6-13)29(24,25)22-9-11-27-12-10-22/h2-8H,9-12H2,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKDVDFHGPRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methoxythiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (CNBr) under acidic conditions.
Reaction conditions :
- Reactants : 2-Amino-4-methoxythiophenol (1 equiv), CNBr (1.2 equiv).
- Solvent : Ethanol/water (3:1 v/v).
- Temperature : Reflux at 80°C for 6–8 hours.
- Yield : 68–72%.
Mechanism :
- Nucleophilic attack of the thiol group on CNBr, forming a thiocyanate intermediate.
- Intramolecular cyclization via nucleophilic substitution, releasing HBr.
Alternative Route: One-Pot Thioamide Formation
A modified approach involves reacting 4-methoxyaniline with potassium thiocyanate (KSCN) and bromine in acetic acid:
$$
\text{4-Methoxyaniline} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{4-Methoxy-1,3-benzothiazol-2-amine} + \text{KBr} + \text{H}2\text{O}
$$
Key parameters :
- Stoichiometry : 1:1:1 molar ratio.
- Reaction time : 4 hours at 50°C.
- Isolation : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Synthesis of 4-(Morpholine-4-sulfonyl)benzoic Acid
Sulfonation of Benzoic Acid
Step 1: Chlorosulfonation
Benzoic acid undergoes chlorosulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-(chlorosulfonyl)benzoic acid:
$$
\text{Benzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{4-(Chlorosulfonyl)benzoic acid} + \text{HCl}
$$
Conditions :
- Molar ratio : 1:3 (benzoic acid:ClSO₃H).
- Reaction time : 2 hours.
- Workup : Quenching with ice, filtration, and drying under vacuum.
Step 2: Sulfonamide Formation
4-(Chlorosulfonyl)benzoic acid reacts with morpholine in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{4-(ClSO₂)benzoic acid} + \text{Morpholine} \xrightarrow{\text{TEA, DCM}} \text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{HCl}
$$
Optimization :
Amide Coupling: Final Step Synthesis
Acid Chloride Formation
4-(Morpholine-4-sulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-(Morpholine-4-sulfonyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
Amidation with 4-Methoxy-1,3-benzothiazol-2-amine
The acid chloride reacts with 4-methoxy-1,3-benzothiazol-2-amine in anhydrous tetrahydrofuran (THF) using TEA as a base:
$$
\text{4-(Morpholine-4-sulfonyl)benzoyl chloride} + \text{Benzothiazol-2-amine} \xrightarrow{\text{TEA, THF}} \text{Target compound} + \text{HCl}
$$
Optimized parameters :
- Molar ratio : 1:1.1 (acid chloride:amine).
- Reaction time : 12 hours at room temperature.
- Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonylation of Preformed Amide
An alternative strategy involves sulfonylating N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide with morpholine-4-sulfonyl chloride:
$$
\text{N-(4-Methoxybenzothiazol-2-yl)benzamide} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound}
$$
Challenges :
Solid-Phase Synthesis for High-Throughput Production
Patent WO2018185266A1 describes a solid-supported method using Wang resin:
- Immobilize 4-methoxy-1,3-benzothiazol-2-amine on resin.
- Perform sequential sulfonylation and amidation.
- Cleave product with trifluoroacetic acid (TFA).
Advantages :
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 7.32 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.78 (d, J = 8.8 Hz, 1H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-H), 3.15–3.11 (m, 4H, morpholine-H).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Purity Assessment
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Management
- Neutralize HCl gas with NaOH scrubbers.
- Recover morpholine via distillation from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains of bacteria highlights its potential as a novel therapeutic agent in combating infections caused by multidrug-resistant organisms . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies indicate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Breast Cancer Cell Lines
In vitro studies utilizing MCF-7 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .
Case Study 2: Antibiotic Resistance
A study investigating the compound's antimicrobial properties found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). This study highlighted the compound's potential as an alternative treatment option for infections caused by resistant bacterial strains .
Case Study 3: Inflammatory Models
In animal models of inflammation, administration of this compound led to significant reductions in swelling and pain associated with inflammatory responses. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Modifications on the Benzothiazole Ring
- 4-Methoxy vs. The additional pyridin-2-ylmethyl group may enhance π-π stacking interactions but increases steric bulk (MW = 529.03 vs. ~457.50 for the target compound) . N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (): Dimethyl groups at the 5,6-positions add hydrophobicity, which could improve membrane permeability but reduce solubility (MW = 444.53) .
Sulfonyl Group Variations
- Morpholine-4-sulfonyl vs. ~457.50). This substitution may also alter pharmacokinetic properties .
Additional Functional Groups
- Propargyl and Pyridyl Derivatives :
Molecular Weight and Solubility
Compounds with morpholine sulfonyl groups (e.g., target compound, MW ~457.50) generally exhibit higher molecular weights compared to diethylsulfamoyl analogs (MW ~419.52). The morpholine group’s polarity may improve solubility in polar solvents, whereas alkylated benzothiazoles (e.g., 5,6-dimethyl; MW = 444.53) prioritize lipophilicity .
Tautomerism and Spectral Properties
Analogous 1,2,4-triazole derivatives () demonstrate tautomerism between thiol and thione forms, confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹). While the target compound lacks such tautomerism, its IR spectrum would likely show νC=O at ~1660 cm⁻¹ and νNH at ~3300 cm⁻¹, consistent with benzamide derivatives .
Data Table: Key Structural and Molecular Features
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a morpholine sulfonamide. Its molecular formula is C15H18N2O3S, with a molecular weight of approximately 306.38 g/mol. The structural components contribute to its biological activity by facilitating interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (non-small lung cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (leukemia) | 21.5 | 45.0 | 60.0 |
| OVCAR-4 (ovarian cancer) | 25.9 | 58.0 | 80.0 |
These results suggest a promising profile for the compound's use in cancer therapy, particularly against non-small cell lung cancer and leukemia .
Antiviral Activity
The compound has also been explored for its antiviral properties. A study focusing on N-phenylbenzamide derivatives revealed that they exert broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G, an enzyme known to inhibit viral replication .
Antibacterial Activity
In addition to antitumor and antiviral activities, this compound has shown antibacterial properties. It has been tested against several bacterial strains, demonstrating efficacy in inhibiting the growth of:
| Bacterial Strain | IC50 (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Enterococcus faecalis | 0.008 |
| Streptococcus pyogenes | 0.015 |
These findings indicate its potential as a lead compound for developing new antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Interference with DNA/RNA Synthesis : By interacting with nucleic acids or their associated proteins, it disrupts the synthesis processes necessary for cell division and viral propagation.
- Modulation of Cellular Signaling Pathways : It may alter signaling pathways that control cell survival and apoptosis, leading to enhanced antitumor effects.
Case Studies
A notable case study involved the synthesis and evaluation of similar benzothiazole derivatives against various cancer cell lines and pathogens. Results indicated that modifications in the benzothiazole structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiazole core, followed by sulfonylation and coupling with morpholine derivatives. Key steps include:
- Cyclization : Use 2-aminothiophenol with a methoxy-substituted aldehyde under acidic conditions (e.g., H₂SO₄) to form the benzothiazole ring .
- Sulfonylation : Introduce the morpholine sulfonyl group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., DCM) to prevent side reactions .
- Optimization : Catalysts like DMAP or triethylamine improve coupling efficiency. Yields are maximized by maintaining inert atmospheres (N₂/Ar) and using HPLC for intermediate purity checks .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with deuterated DMSO as the solvent for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .
Q. What are the primary biological targets and associated mechanisms of action for this compound?
- Methodological Answer :
- Enzyme Inhibition : Targets kinases (e.g., PI3K/AKT) and sulfotransferases via competitive binding to ATP pockets, confirmed by in vitro kinase assays .
- Anticancer Activity : Induces apoptosis in cancer cell lines (e.g., MCF-7, A549) through caspase-3 activation, validated via flow cytometry and Western blot .
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to EGFR (ΔG ≈ -9.2 kcal/mol), guiding wet-lab validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours significantly alter IC₅₀ in MTT assays) .
- Orthogonal Validation : Cross-validate results using complementary assays (e.g., ATP-based viability assays vs. colony formation) .
- Structural Integrity : Recheck compound stability under assay conditions (e.g., DMSO stock solutions degrade after 2 weeks at 4°C) .
Q. What strategies are employed to enhance the compound’s bioavailability given its physicochemical properties?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulations (liposomes) to address low aqueous solubility (logP ≈ 3.2) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve membrane permeability, monitored by Caco-2 cell assays .
- Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated degradation, assessed via liver microsome studies .
Q. How do structural modifications at specific positions influence pharmacological activity and selectivity?
- Methodological Answer :
- Benzothiazole Modifications :
- 4-Methoxy Group : Removal reduces anticancer activity (IC₅₀ increases from 1.2 μM to >10 μM in HeLa cells), indicating its role in target binding .
- Morpholine Sulfonyl : Replacing morpholine with piperazine lowers kinase selectivity (ΔG for EGFR binding drops to -7.8 kcal/mol) .
- SAR Studies : Systematic substitution at the benzamide position (e.g., nitro vs. amino groups) reveals trends in cytotoxicity and off-target effects, guided by 3D-QSAR models .
Comparative Analysis
Q. How does this compound compare structurally and functionally to its closest analogs?
- Methodological Answer :
| Analog | Structural Features | Biological Activity |
|---|---|---|
| N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | Ethoxy instead of methoxy | 2-fold lower solubility, similar anticancer activity |
| N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide | Chlorine substitution | Enhanced antibacterial activity (MIC = 0.5 μg/mL vs. S. aureus) but reduced kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
